molecular formula C8H14ClN3O B1652440 [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride CAS No. 1439900-25-0

[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride

Cat. No.: B1652440
CAS No.: 1439900-25-0
M. Wt: 203.67
InChI Key: HQICICKKVRSJHO-UHFFFAOYSA-N
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Description

[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C8H14ClN3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride typically involves the reaction of 2-chloropyrimidine with isopropanol in the presence of a base to form 2-(propan-2-yloxy)pyrimidine. This intermediate is then reacted with formaldehyde and ammonia to yield [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Propan-2-yloxy)pyrimidine
  • **4-(Propan-2-yloxy)pyrimidine
  • **2-(Propan-2-yloxy)pyridine

Uniqueness

Compared to similar compounds, [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-propan-2-yloxypyrimidin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6(2)12-8-10-4-3-7(5-9)11-8;/h3-4,6H,5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQICICKKVRSJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439900-25-0
Record name 4-Pyrimidinemethanamine, 2-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride
Reactant of Route 2
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride
Reactant of Route 3
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride
Reactant of Route 4
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[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride
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[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride
Reactant of Route 6
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride

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